molecular formula C9H10ClF2NO B2369992 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride CAS No. 2287310-74-9

3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2369992
CAS No.: 2287310-74-9
M. Wt: 221.63
InChI Key: ZXJONHRWZKKDPX-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO. It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential as a pharmacologically active substance. Research indicates that azetidine derivatives, including 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride, can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important targets in the treatment of inflammatory disorders and pain management .

Table 1: Pharmacological Activities of Azetidine Derivatives

Compound NameActivityReference
3-(3,5-Difluorophenyl)azetidin-3-olCOX-1 and COX-2 inhibition
1,4-diaryl-3-chloroazetidin-2-onesAnticancer (breast cancer)
N-substituted 3-aryl azetidinonesAntiviral and cytostatic properties

Bioimaging Applications

Due to its unique structural properties, this compound serves as a precursor for bioimaging fluorescent dyes. The incorporation of fluorine enhances the lipophilicity and solvent processability of the compound, making it suitable for applications in optical imaging techniques .

Case Study: Fluorescent Dyes Synthesis
A study demonstrated the synthesis of rhodamine dyes using this compound. These dyes exhibited tunable fluorescent wavelengths, which are crucial for bioimaging applications in cellular studies .

Materials Science Applications

The compound is also utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to tune the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) makes it a valuable building block for enhancing the efficiency of these devices .

Table 2: Material Science Applications

ApplicationDescriptionReference
Organic Light Emitting Diodes (OLEDs)Enhances efficiency through energy tuning
Dye-Sensitized Solar Cells (DSSCs)Improves light absorption and conversion efficiency

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods that emphasize its functionalization for specific applications. The fluorination at the 3-position significantly alters its chemical reactivity and solubility characteristics.

Synthesis Overview:
The synthesis typically involves the reaction of azetidine derivatives with fluorinated aromatic compounds under controlled conditions to achieve high purity and yield.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

3-(3,5-Difluorophenyl)azetidin-3-ol; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure with a difluorophenyl substituent, which may influence its biological activity. The molecular formula is C10H10ClF2N and its CAS number is 2287310-74-9.

Biological Activity Overview

Research indicates that compounds similar to 3-(3,5-Difluorophenyl)azetidin-3-ol exhibit various biological activities, including:

  • Anticancer Activity : Compounds with azetidine structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit cyclooxygenase (COX) enzymes.
  • Antimicrobial Properties : Certain azetidine derivatives have been reported to possess antimicrobial activity.

The mechanism of action for 3-(3,5-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions. The presence of the difluorophenyl group may enhance binding affinity to biological targets.

Anticancer Studies

A study on azetidinone derivatives showed significant inhibition of human breast cancer cell lines (MCF-7) proliferation. The synthesized compounds exhibited varying degrees of cytotoxicity, suggesting that modifications to the azetidine structure can lead to enhanced anticancer properties .

CompoundIC50 (μM)Cell Line
3-(3,5-Difluorophenyl)azetidin-3-olTBDMCF-7
3-chloro-azetidin-2-one derivative15.4MCF-7

Anti-inflammatory Activity

In a screening assay for COX inhibition, several azetidine derivatives demonstrated promising results. The IC50 values for selected derivatives were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
3-(3,5-Difluorophenyl)azetidin-3-ol TBDTBD

These findings suggest that the compound may possess anti-inflammatory properties comparable to established drugs like diclofenac .

Safety and Toxicity

Preliminary safety assessments indicate potential irritant effects on skin and eyes. Further toxicity studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

3-(3,5-difluorophenyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-7-1-6(2-8(11)3-7)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJONHRWZKKDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=CC(=C2)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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